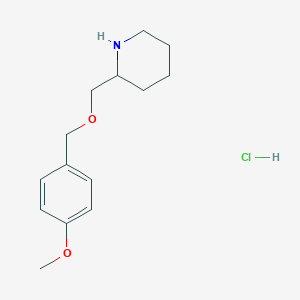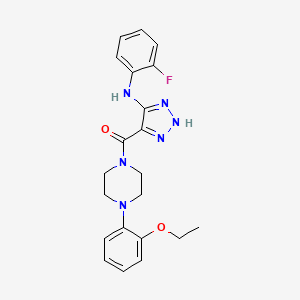
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10F2O2S and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methylsulfanylmethyl groups, making it a unique structure in organic chemistry.
Méthodes De Préparation
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets and its effects on various biological pathways .
Industry: While not widely used in industry, this compound’s unique properties could make it valuable in the development of new materials or as a specialty chemical in various industrial applications .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanylmethyl group.
Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: The presence of both difluoromethyl and methylsulfanylmethyl groups on the cyclobutane ring makes 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid unique.
Propriétés
IUPAC Name |
3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPCRIMYXDBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)


![4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2431760.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2431767.png)
amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2431770.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![4,7-bis(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2431775.png)
